molecular formula C22H30N2O3 B5487943 1-(4-ethylbenzyl)-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-pyrrolidinone

1-(4-ethylbenzyl)-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-pyrrolidinone

Cat. No.: B5487943
M. Wt: 370.5 g/mol
InChI Key: TTYVPGFXCUGIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethylbenzyl)-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-pyrrolidinone is a synthetic compound that has been widely studied for its potential use in scientific research. This compound is a pyrrolidinone derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 1-(4-ethylbenzyl)-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-pyrrolidinone is not fully understood, but it is believed to act on the GABAergic system in the brain. This compound has been shown to enhance GABAergic transmission, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anxiolytic and antidepressant effects, this compound has been shown to have anticonvulsant and antinociceptive effects. It has also been studied for its potential use in the treatment of inflammatory bowel disease, as it has been shown to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-ethylbenzyl)-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-pyrrolidinone in lab experiments is its high purity and high yield synthesis method. This compound has also been shown to have a wide range of potential applications, making it a versatile tool for scientific research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 1-(4-ethylbenzyl)-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-pyrrolidinone. One area of interest is in the development of new treatments for addiction, where this compound has shown promise in reducing drug-seeking behavior. Another potential direction is in the development of new treatments for anxiety and depression, where this compound has been shown to have anxiolytic and antidepressant effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 1-(4-ethylbenzyl)-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-pyrrolidinone involves the reaction of 4-ethylbenzylamine with 1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl chloride, followed by the addition of pyrrolidinone. This method has been reported to yield high purity and high yield of the desired compound.

Scientific Research Applications

1-(4-ethylbenzyl)-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-pyrrolidinone has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of neuroscience, where this compound has been shown to have anxiolytic and antidepressant effects. It has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.

Properties

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-(1-oxa-8-azaspiro[4.5]decane-8-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-2-17-4-6-18(7-5-17)15-24-16-19(14-20(24)25)21(26)23-11-9-22(10-12-23)8-3-13-27-22/h4-7,19H,2-3,8-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYVPGFXCUGIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)N3CCC4(CCCO4)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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